3-Phenyl-4'-trifluoromethylpropiophenone

Description

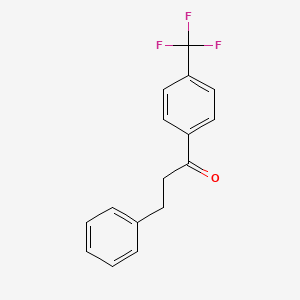

3-Phenyl-4'-trifluoromethylpropiophenone is a fluorinated aromatic ketone characterized by a phenyl group at the 3-position and a trifluoromethyl (-CF₃) group at the 4'-position of the propiophenone backbone. This compound’s structure combines aromaticity with electron-withdrawing substituents, making it of interest in medicinal chemistry and materials science. The trifluoromethyl group enhances metabolic stability and lipophilicity, which are critical in drug design .

Properties

IUPAC Name |

3-phenyl-1-[4-(trifluoromethyl)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3O/c17-16(18,19)14-9-7-13(8-10-14)15(20)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUQLTYUJYXYIKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50469289 | |

| Record name | 3-PHENYL-4'-TRIFLUOROMETHYLPROPIOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67082-00-2 | |

| Record name | 3-PHENYL-4'-TRIFLUOROMETHYLPROPIOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-4’-trifluoromethylpropiophenone typically involves the use of various organic reagents and catalysts. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

While specific industrial production methods for 3-Phenyl-4’-trifluoromethylpropiophenone are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity of the final product. Industrial production would also involve stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-4’-trifluoromethylpropiophenone can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of substituted aromatic compounds.

Scientific Research Applications

1. Chemistry:

3-Phenyl-4'-trifluoromethylpropiophenone serves as a building block in organic synthesis. It is instrumental in developing new pharmaceuticals and agrochemicals due to its reactivity and ability to undergo various chemical transformations, including oxidation, reduction, and substitution reactions.

2. Biology:

The compound is being studied for its potential biological activities, particularly its interaction with enzymes and receptors. Its lipophilic nature may facilitate better penetration through cellular membranes, making it a candidate for further biological investigations.

3. Medicine:

Research is ongoing to explore its therapeutic potential. Notably, studies have indicated that derivatives of this compound exhibit anticancer properties by inhibiting key signaling pathways involved in cell growth, such as the PI3K/AKT pathway.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 3-Phenyl-4'-trifluoromethylpropiophenone. In vitro assays demonstrated significant inhibitory activity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3-Phenyl-4'-trifluoromethylpropiophenone | Caco-2 | 12.5 | Inhibition of PI3K/AKT signaling |

| 3-Phenyl-4'-trifluoromethylpropiophenone | HCT-116 | 10.0 | Induction of apoptosis via BAD expression |

These findings suggest that the compound can modulate critical pathways involved in cancer cell survival and proliferation.

Neuroprotective Effects

Preliminary research also indicates that this compound may possess neuroprotective properties. Studies suggest it can modulate neurotransmitter levels and reduce oxidative stress in neuronal cells, indicating potential applications in treating neurodegenerative diseases.

Case Studies

Case Study on Anticancer Activity: A study investigated various derivatives of propiophenones for their anticancer properties. Specific substitutions on the phenyl ring were found to enhance efficacy against colon cancer cell lines, demonstrating a structure-activity relationship that can guide future drug design.

Neuroprotective Mechanisms: Research focusing on related compounds has shown their ability to protect against neurotoxicity induced by oxidative stress in vitro. These findings suggest that similar mechanisms might be at play for 3-Phenyl-4'-trifluoromethylpropiophenone, warranting further investigation into its neuroprotective capabilities.

Mechanism of Action

The mechanism of action of 3-Phenyl-4’-trifluoromethylpropiophenone involves its interaction with various molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can affect its binding affinity to specific receptors or enzymes . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The trifluoromethyl group in 3-Phenyl-4'-trifluoromethylpropiophenone distinguishes it from analogs with other substituents. Key comparisons include:

Key Observations :

- Electron-withdrawing vs. electron-donating groups : The -CF₃ group in the target compound increases resistance to oxidative metabolism compared to methoxy (-OCH₃) or methyl (-CH₃) substituents .

- Stereochemical considerations : Substitutents like methoxy or chloro influence spatial arrangement, as seen in NMR studies of dihydroxy-phenalene derivatives .

Biological Activity

3-Phenyl-4'-trifluoromethylpropiophenone (C16H13F3O) is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. The trifluoromethyl group enhances its lipophilicity, which may facilitate its interaction with biological membranes and molecular targets. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-Phenyl-4'-trifluoromethylpropiophenone features a phenyl ring substituted with a trifluoromethyl group and a propiophenone moiety. This configuration contributes to its distinctive physicochemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C16H13F3O |

| Molecular Weight | 292.27 g/mol |

| Melting Point | Not specified |

| Log P (octanol-water) | High (indicates lipophilicity) |

The mechanism by which 3-Phenyl-4'-trifluoromethylpropiophenone exerts its biological effects is primarily attributed to its ability to interact with specific biomolecules, such as enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity due to increased lipophilicity, allowing better penetration through cellular membranes .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, in vitro assays demonstrated that derivatives of this compound exhibited inhibitory activity against human epithelial colorectal adenocarcinoma (Caco-2) and human colon cancer (HCT-116) cell lines. The antiproliferative effects were linked to the modulation of key signaling pathways involved in cell growth and survival, particularly the PI3K/AKT pathway .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3-Phenyl-4'-trifluoromethylpropiophenone | Caco-2 | 12.5 | Inhibition of PI3K/AKT signaling |

| HCT-116 | 10.0 | Induction of apoptosis via BAD expression |

Neuroprotective Effects

In addition to its anticancer properties, preliminary research suggests that 3-Phenyl-4'-trifluoromethylpropiophenone may possess neuroprotective effects. Studies indicate that it can modulate neurotransmitter levels and reduce oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative diseases .

Case Studies

Several case studies have explored the biological activity of compounds similar to 3-Phenyl-4'-trifluoromethylpropiophenone, providing insights into their therapeutic potential:

- Case Study on Anticancer Activity : A study investigated various derivatives of propiophenones for their anticancer properties. It was found that specific substitutions on the phenyl ring significantly enhanced their efficacy against colon cancer cell lines, indicating a structure-activity relationship that can guide future drug design .

- Neuroprotective Mechanisms : Research focusing on related compounds demonstrated their ability to protect against neurotoxicity induced by oxidative stress in vitro. These findings suggest that similar mechanisms might be at play for 3-Phenyl-4'-trifluoromethylpropiophenone, warranting further investigation into its neuroprotective capabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.